REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]2[C:14]3[CH:15]=[C:16]([NH:19]N=NC)[CH:17]=[CH:18][C:13]=3[N:12]=[CH:11][N:10]=2)[CH:3]=1>CS(C)=O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]2[C:14]3[CH:15]=[C:16]([NH2:19])[CH:17]=[CH:18][C:13]=3[N:12]=[CH:11][N:10]=2)[CH:3]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to RPMI with 10% fetal bovine serum (2 mL)
|
Type
|
CUSTOM
|
Details
|
Thereafter, proteins were precipitated by the addition of acetonitrile (3.5 ml)
|
Type
|
CUSTOM
|
Details
|
the supernatant collected by centrifugation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |